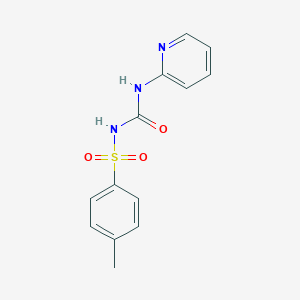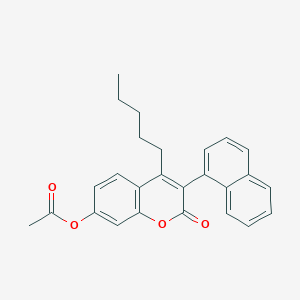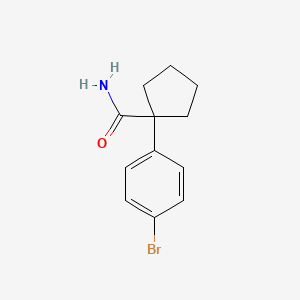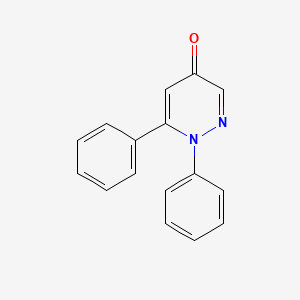
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, also known as MPSPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MPSPU belongs to the class of urea derivatives and has been studied for its ability to inhibit certain enzymes and proteins that are involved in various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in inflammation and pain. By inhibiting COX-2, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea can reduce inflammation and pain in certain diseases. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has also been shown to inhibit the activity of MMPs, which are enzymes that are involved in cancer metastasis. By inhibiting MMPs, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea can prevent the spread of cancer cells to other parts of the body.
Biochemical and Physiological Effects:
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to their elimination. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, which can reduce inflammation in certain diseases. Additionally, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to improve cognitive function in animal models of neurodegenerative disorders, possibly through its ability to inhibit HDACs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in lab experiments is its selectivity for certain enzymes and proteins, which can allow for the study of specific biological processes. Additionally, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea is relatively easy to synthesize and purify, which can make it a cost-effective compound for research. However, one limitation of using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types. Therefore, caution should be taken when using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in lab experiments, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for further research on 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea. One area of interest is the development of more potent and selective analogs of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, which can improve its therapeutic potential. Additionally, further studies are needed to evaluate the safety and toxicity of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in different cell types and animal models. Finally, the potential use of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea as a diagnostic tool for cancer should be further explored, as it could have important clinical implications for cancer detection and treatment.
Conclusion:
In conclusion, 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been shown to inhibit certain enzymes and proteins that are involved in various biological processes, and has been studied for its potential use in cancer, inflammation, and neurodegenerative disorders. While further research is needed to fully understand the potential of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, it represents a promising compound for future therapeutic and diagnostic applications.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves the reaction of 4-methylbenzenesulfonyl chloride and 2-pyridylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea can vary depending on the reaction conditions, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, such as COX-2, MMPs, and HDACs. 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and allow for their detection.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10-5-7-11(8-6-10)20(18,19)16-13(17)15-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAABCFILOHFLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)-3-tosylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)



![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)

![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-Nalpha-(phenylcarbonyl)phenylalaninamide](/img/structure/B7464017.png)
![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)